molecular formula C12H15NO5 B182197 Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate CAS No. 18343-02-7

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

Cat. No.: B182197
CAS No.: 18343-02-7
M. Wt: 253.25 g/mol
InChI Key: MXXGKYQXHNGUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate can be compared with other isonicotinic acid derivatives, such as:

  • Ethyl 3-hydroxyisonicotinate
  • Ethyl 3-(2-hydroxy-2-oxoethoxy)isonicotinate
  • Ethyl 3-(2-methoxy-2-oxoethoxy)isonicotinate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-3-16-11(14)8-18-10-7-13-6-5-9(10)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXGKYQXHNGUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CN=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618152
Record name Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18343-02-7
Record name Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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